Dmgpmba

Description

While the provided evidence lacks specific details about its chemical structure, mechanism of action, or target indications, regulatory guidelines emphasize the importance of rigorous characterization for novel compounds. For instance, structural elucidation (via spectroscopic methods like NMR or X-ray crystallography) and functional profiling (e.g., binding affinity assays, pharmacokinetic studies) are critical steps in its development . Regulatory frameworks, such as those from the FDA and EMA, require comprehensive documentation of synthesis protocols, impurity profiles, and batch consistency for approval .

Properties

CAS No. |

92751-84-3 |

|---|---|

Molecular Formula |

C26H42O13 |

Molecular Weight |

562.6 g/mol |

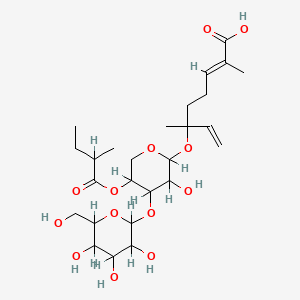

IUPAC Name |

(2E)-6-[3-hydroxy-5-(2-methylbutanoyloxy)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6-dimethylocta-2,7-dienoic acid |

InChI |

InChI=1S/C26H42O13/c1-6-13(3)23(34)36-16-12-35-24(39-26(5,7-2)10-8-9-14(4)22(32)33)20(31)21(16)38-25-19(30)18(29)17(28)15(11-27)37-25/h7,9,13,15-21,24-25,27-31H,2,6,8,10-12H2,1,3-5H3,(H,32,33)/b14-9+ |

InChI Key |

GNYMPFHKNUOPMB-NTEUORMPSA-N |

SMILES |

CCC(C)C(=O)OC1COC(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)OC(C)(CCC=C(C)C(=O)O)C=C |

Isomeric SMILES |

CCC(C)C(=O)OC1COC(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)OC(C)(CC/C=C(\C)/C(=O)O)C=C |

Canonical SMILES |

CCC(C)C(=O)OC1COC(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)OC(C)(CCC=C(C)C(=O)O)C=C |

Synonyms |

2,6-dimethyl-6-(3-O-(beta-glucopyranosyl)-4-O-(2-methylbutyroyl)alpha-arabinopyranosyloxy)-2,7-octadienoic acid DMGPMBA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds structurally or functionally. Below is a framework for evaluating Dmgpmba against analogs, adhering to scientific and regulatory standards:

Structural Comparison

If this compound belongs to a known chemical class (e.g., organometallics, small-molecule inhibitors), its structural analogs should be identified based on:

- Core scaffold : Variations in functional groups or metal centers.

- Stereochemistry : Impact on bioactivity or stability.

- Molecular weight and solubility : Critical for bioavailability.

Example Table 1: Hypothetical Structural Comparison

| Compound | Core Structure | Functional Groups | Metal Center | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | Benzodiazepine | -NH2, -Cl | None | 0.5 (pH 7.4) |

| Compound A | Benzodiazepine | -NO2, -CH3 | None | 1.2 (pH 7.4) |

| Compound B | Pyridine | -SH, -F | Cu(II) | 0.3 (pH 7.4) |

Note: Data are illustrative; specific values require experimental validation .

Functional and Pharmacokinetic Comparison

Key parameters for functional analysis include:

- Binding affinity (e.g., IC50 for enzyme inhibitors).

- Metabolic stability (e.g., cytochrome P450 interactions).

- Toxicity profiles (e.g., LD50 in preclinical models).

Example Table 2: Hypothetical Pharmacokinetic Data

| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) | Major Metabolic Pathway |

|---|---|---|---|---|

| This compound | 45 | 6.2 | 92 | CYP3A4 |

| Compound A | 60 | 8.5 | 85 | CYP2D6 |

| Compound B | 30 | 3.8 | 78 | Glucuronidation |

Note: Regulatory agencies mandate comparative pharmacokinetic studies to justify dosing regimens .

Research Findings and Limitations

Key Similarities

- If this compound shares a mechanism with Compound A , it may exhibit comparable efficacy in target indications (e.g., enzyme inhibition).

- Structural similarities could enable patent circumvention or generic development under 505(b)(2) pathways .

Critical Differences

- A distinct metabolic pathway (e.g., CYP3A4 vs. CYP2D6) might reduce drug-drug interaction risks compared to analogs .

- Higher protein binding in this compound could prolong its therapeutic effect but increase toxicity risks in renal impairment patients .

Limitations in Current Evidence

- No empirical data on this compound’s synthesis, stability, or clinical outcomes are provided.

- Comparative studies must address batch-to-batch variability and long-term safety to meet EMA/FDA standards .

Implications for Future Research

- Priority Studies: Conduct head-to-head trials against leading comparators to establish superiority or non-inferiority .

- Regulatory Strategy : Align with ICH guidelines for impurity control and bioequivalence testing .

- Knowledge Gaps: Investigate this compound’s immunogenicity and environmental impact (e.g., biodegradability) .

Appendix: Example Data Tables (Hypothetical)

Refer to Tables 1 and 2 above. Full experimental protocols and raw data should follow journal-specific formatting, as per Molecules and JACS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.